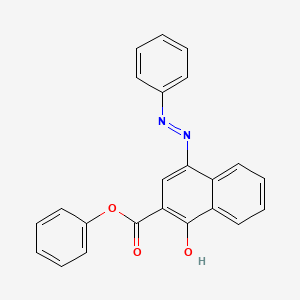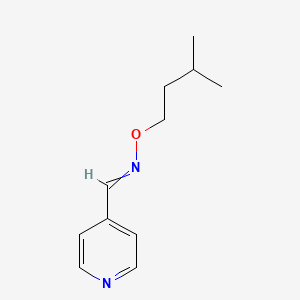
Anhydroenneaheptitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydroenneaheptitol is a chemical compound with the molecular formula C9H18O6 and a molecular weight of 222.2356 g/mol . It is also known by its systematic name, 2H-Pyran-3,3,5,5-(4H,6H)-tetramethanol, 4-hydroxy- . This compound is characterized by its achiral nature and lack of defined stereocenters . This compound is primarily used in various chemical reactions and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Anhydroenneaheptitol can be synthesized through the reaction of acetone and formaldehyde in the presence of an alkaline condensing agent . The reaction products are then extracted using n-butanol or mixed amyl alcohols . This method is commonly used in industrial settings to produce this compound on a larger scale .
Analyse Chemischer Reaktionen
Anhydroenneaheptitol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium dichromate or sodium dichromate in acidic conditions.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Anhydroenneaheptitol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of anhydroenneaheptitol involves its interaction with specific molecular targets and pathways. It primarily acts as a substrate for various enzymatic reactions, influencing metabolic processes . The compound’s hydroxyl groups play a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
. Similar compounds include:
Tetrahydropyran: A simpler oxane with fewer hydroxyl groups.
Hexahydro-2H-pyran: Another oxane derivative with different substituents.
3,3,5,5-Tetrakis(hydroxymethyl)oxan-4-ol: A closely related compound with similar structural features.
Anhydroenneaheptitol stands out due to its multiple hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
4744-47-2 |
|---|---|
Molekularformel |
C9H18O6 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
3,3,5,5-tetrakis(hydroxymethyl)oxan-4-ol |
InChI |
InChI=1S/C9H18O6/c10-1-8(2-11)5-15-6-9(3-12,4-13)7(8)14/h7,10-14H,1-6H2 |
InChI-Schlüssel |
LCOOMOSZMKFHOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(CO1)(CO)CO)O)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)


![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)
![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)









